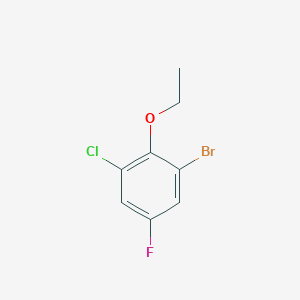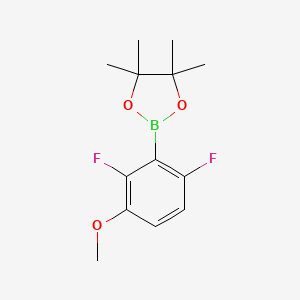
Benzyl (R)-(2-amino-2-phenylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ®-(2-amino-2-phenylethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to an ®-2-amino-2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Benzyl Carbamate Synthesis
-
®-2-Amino-2-phenylethanol Synthesis
Starting Materials: Benzaldehyde and nitromethane.
-
Final Coupling Reaction
Industrial Production Methods
Industrial production of benzyl ®-(2-amino-2-phenylethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
-
Reduction
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction of the carbamate group can yield the corresponding amine.
-
Substitution
Reagents and Conditions: Nucleophiles such as alkyl halides or acyl chlorides.
Products: Substitution reactions can lead to the formation of N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Solvents: Dichloromethane, ethanol, water.
Scientific Research Applications
Chemistry
Protecting Group: Benzyl ®-(2-amino-2-phenylethyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be selectively removed under mild conditions, making it valuable in multi-step organic syntheses.
Biology
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, which could be useful in biochemical research and drug development.
Medicine
Drug Development: Due to its structural similarity to certain bioactive molecules, benzyl ®-(2-amino-2-phenylethyl)carbamate is investigated as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of benzyl ®-(2-amino-2-phenylethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl and phenylethyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl Carbamate: Lacks the ®-2-amino-2-phenylethyl group, making it less specific in certain applications.
®-2-Amino-2-phenylethanol: Does not contain the carbamate group, limiting its use as a protecting group.
N-Benzylcarbamoyl Derivatives: These compounds have variations in the substituents on the benzyl or carbamate groups, affecting their reactivity and applications.
Uniqueness
Benzyl ®-(2-amino-2-phenylethyl)carbamate is unique due to its combination of a benzyl carbamate moiety with an ®-2-amino-2-phenylethyl group. This structure provides a balance of reactivity and stability, making it versatile for various synthetic and research applications.
Properties
IUPAC Name |
benzyl N-[(2R)-2-amino-2-phenylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGWXRXVMOOPKN-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B8095799.png)
![4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene)](/img/structure/B8095825.png)






